![molecular formula C17H14F3N3O2 B2411689 1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one CAS No. 2097888-74-7](/img/structure/B2411689.png)

1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

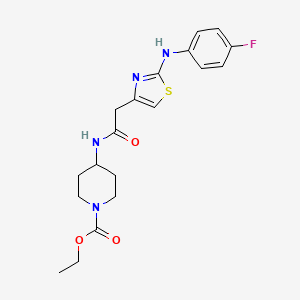

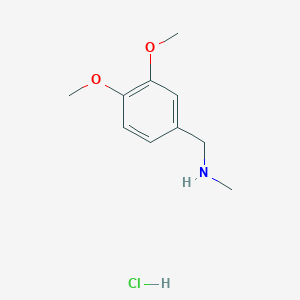

The compound “1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one” is a complex organic molecule. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom, and a piperazin-2-one ring, which is a six-membered ring with two nitrogen atoms . The molecule also contains a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms .

Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Pyridine rings can participate in electrophilic substitution reactions, and amide groups (like in piperazin-2-one) can undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings .Scientific Research Applications

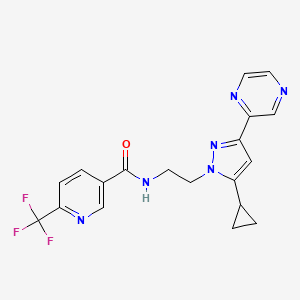

- TTMSS/AIBN serves as a versatile building block for the synthesis of 1-pyridin-3-yl-β-carboline derivatives. Researchers have developed a novel method involving intramolecular radical reactions, where tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN) play crucial roles. The process proceeds via a sultam intermediate, leading to the formation of these derivatives .

- Under specific reaction conditions, α-bromoketones react with 2-aminopyridine to yield N-(pyridin-2-yl)amides. The cleavage of C–C bonds is promoted by iodine (I~2~) and tert-butyl hydroperoxide (TBHP). These mild and metal-free conditions make this transformation valuable in synthetic chemistry .

- TT-Py (3-(pyridin-2-yl)triimidazotriazine) exhibits rich photophysical behavior. Researchers have investigated its excitation-dependent fluorescence and phosphorescence in blended films and crystalline phases. This study sheds light on its unique properties and potential applications in optoelectronics and materials science .

- Due to its intriguing photophysical properties, TTMSS/AIBN derivatives could find applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. Their ability to emit fluorescence and phosphorescence under ambient conditions makes them promising candidates for next-generation materials .

- Researchers can explore the biological activity of 1-pyridin-3-yl-β-carboline derivatives synthesized from TTMSS/AIBN. These compounds may exhibit interesting interactions with biological targets, making them potential leads for drug discovery .

- TTMSS/AIBN derivatives could serve as building blocks for designing functional materials. Their unique structures and reactivity open up possibilities for creating supramolecular assemblies, molecular switches, and host-guest systems .

Organic Synthesis and Medicinal Chemistry

C–C Bond Cleavage and Amide Formation

Photophysical Behavior Studies

Materials Science and Optoelectronics

Biological Activity and Drug Discovery

Functional Materials and Supramolecular Chemistry

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-pyridin-3-yl-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2/c18-17(19,20)14-6-2-1-5-13(14)16(25)22-8-9-23(15(24)11-22)12-4-3-7-21-10-12/h1-7,10H,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRKHJLTLBVAGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)

![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2411626.png)

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411627.png)